5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate
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Overview
Description
5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of 4-fluorobenzyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then treated with nitric acid to form the nitrate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring can bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzylamine
- 1,2,4-triazole
- 5-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Uniqueness
5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the presence of both the 4-fluorobenzyl group and the triazole ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine;nitric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.HNO3/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8;2-1(3)4/h1-4H,5H2,(H3,11,12,13,14);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZMXLZXIYFKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)N)F.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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